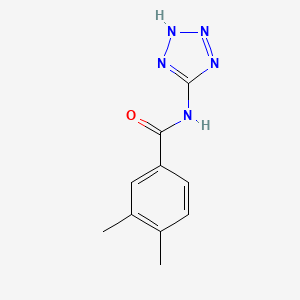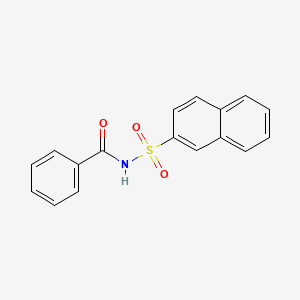![molecular formula C12H12N2O2S B5744947 (4-methylphenyl)[(5-nitro-2-thienyl)methyl]amine CAS No. 5462-85-1](/img/structure/B5744947.png)
(4-methylphenyl)[(5-nitro-2-thienyl)methyl]amine
Vue d'ensemble
Description
(4-methylphenyl)[(5-nitro-2-thienyl)methyl]amine, also known as MNTMA, is a chemical compound with potential applications in scientific research. It is a member of the amine class of compounds and has a molecular weight of 247.3 g/mol. MNTMA has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
Mécanisme D'action
The mechanism of action of (4-methylphenyl)[(5-nitro-2-thienyl)methyl]amine is not fully understood. However, it has been reported to act as an inhibitor of monoamine oxidase, an enzyme that catalyzes the oxidation of monoamine neurotransmitters. By inhibiting monoamine oxidase, (4-methylphenyl)[(5-nitro-2-thienyl)methyl]amine can increase the levels of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood, emotion, and behavior.
Biochemical and Physiological Effects:
(4-methylphenyl)[(5-nitro-2-thienyl)methyl]amine has been shown to have various biochemical and physiological effects. It has been reported to have anti-proliferative and anti-inflammatory properties, making it a potential candidate for the treatment of cancer and inflammation-related disorders. (4-methylphenyl)[(5-nitro-2-thienyl)methyl]amine has also been shown to inhibit the activity of monoamine oxidase, leading to an increase in the levels of neurotransmitters such as dopamine and serotonin.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (4-methylphenyl)[(5-nitro-2-thienyl)methyl]amine in lab experiments include its potential anti-proliferative and anti-inflammatory properties, as well as its ability to inhibit monoamine oxidase. However, the limitations of using (4-methylphenyl)[(5-nitro-2-thienyl)methyl]amine include its potential toxicity and the need for further studies to fully understand its mechanism of action and physiological effects.
Orientations Futures
There are several future directions for the research on (4-methylphenyl)[(5-nitro-2-thienyl)methyl]amine. One potential direction is to further investigate its anti-proliferative and anti-inflammatory properties and its potential as a therapeutic agent for cancer and inflammation-related disorders. Another direction is to study its mechanism of action in more detail and to identify potential targets for drug development. Additionally, further studies are needed to investigate the toxicity and safety profile of (4-methylphenyl)[(5-nitro-2-thienyl)methyl]amine.
Méthodes De Synthèse
(4-methylphenyl)[(5-nitro-2-thienyl)methyl]amine can be synthesized using various methods, including the reaction of 4-methylbenzylamine with 5-nitro-2-thiophenecarboxaldehyde in the presence of a reducing agent. Another method involves the reaction of 4-methylbenzylamine with 5-nitro-2-thiophenecarboxylic acid followed by reduction with a reducing agent. The yield of (4-methylphenyl)[(5-nitro-2-thienyl)methyl]amine can be improved by optimizing reaction conditions such as temperature, solvent, and reaction time.
Applications De Recherche Scientifique
(4-methylphenyl)[(5-nitro-2-thienyl)methyl]amine has potential applications in scientific research, especially in the field of medicinal chemistry. It has been reported to have anti-proliferative and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases such as cancer and inflammation-related disorders. (4-methylphenyl)[(5-nitro-2-thienyl)methyl]amine has also been studied as a potential inhibitor of monoamine oxidase, an enzyme involved in the degradation of neurotransmitters such as dopamine and serotonin.
Propriétés
IUPAC Name |
4-methyl-N-[(5-nitrothiophen-2-yl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-9-2-4-10(5-3-9)13-8-11-6-7-12(17-11)14(15)16/h2-7,13H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REJVHXYMOQINDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=CC=C(S2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50969890 | |
| Record name | 4-Methyl-N-[(5-nitrothiophen-2-yl)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50969890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
13.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198647 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
5462-85-1 | |
| Record name | 4-Methyl-N-[(5-nitrothiophen-2-yl)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50969890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(dimethylamino)phenyl]-N'-(4-methoxyphenyl)urea](/img/structure/B5744871.png)




![5-[(dimethylamino)sulfonyl]-N-(2-methoxyphenyl)-2-methylbenzamide](/img/structure/B5744897.png)
![5-methyl-4-[(1-naphthyloxy)methyl]-2-furoic acid](/img/structure/B5744904.png)
![N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(5-methyl-2-furyl)-4-quinolinecarboxamide](/img/structure/B5744908.png)


![N'-[2-(4-chloro-2-methylphenoxy)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5744928.png)

![N-(3-fluorophenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5744968.png)